4-Oxocyclohexanecarbonitrile
Overview
Description
4-Oxocyclohexanecarbonitrile (4-OCHCN) is a cyclic nitrile that is used as an important intermediate in organic synthesis. It is a versatile building block that can be used in the preparation of a variety of compounds, including pharmaceuticals, agrochemicals, dyes, and other organic materials. 4-OCHCN has been extensively studied due to its unique properties and its potential applications in various fields.
Scientific Research Applications
Synthesis of Cyclohexanones : A method for synthesizing 4-oxo-2,6-diaryl-cyclohexane-1,1-dicarbonitriles via double Michael addition of malononitrile to 1,5-disubstituted pentadien-3-ones, using quinine as a catalyst. This process affords cyclohexanones with good yields and diastereoselectivity (Fusco & Lattanzi, 2011).
Formation of Pyrazoloquinazoline Derivatives : The reaction of various anthranilic acid derivatives with 4-Oxocyclohexanecarbonitrile under specific conditions results in the formation of pyrazolo[1,5-a]quinazolin-5-ones. This cascade condensation–intramolecular acylation process yields novel heterocyclic scaffolds (Kovacs et al., 2015).
Asymmetric Organocatalytic Synthesis : An asymmetric synthesis method for 2,6-disubstituted 4-hydroxy-3-oxocyclohex-3-ene-1,1-dicarbonitriles has been developed. This involves a domino double-Michael addition of 1,5-disubstituted 1-hydroxy-1,4-dien-3-ones to 2-alkylidenemalononitriles, using quinine as a catalyst. This process yields chiral 4-hydroxy-3-oxocyclohex-3-enes with good yields and enantioselectivities (Jang et al., 2015).
Laser Flash Photolysis Studies : Investigation of the reactions of this compound derivatives using laser flash photolysis techniques. This study contributes to understanding the reaction mechanisms involving highly reactive compounds (Arnold et al., 1992).
Biomimetic Activation of Hydrocarbons : Research on the oxidation of hydrocarbons like cyclohexane to cyclohexanol and cyclohexanone using atmospheric oxygen in the presence of various metal chlorides. This biomimetic approach is significant for understanding and developing new oxidation processes (Druzhinina & Shul’pin, 1991).
Study on Bromo Derivatives : Research focused on the structure and stereochemistry of various bromo derivatives of this compound. The study includes discussions on dehydrobromination of these derivatives to cyclohexadienones (Ebner et al., 1982).
Safety and Hazards
4-Oxocyclohexanecarbonitrile is classified as Acute Tox. 4 Oral according to the GHS classification . The hazard statements include H302 . The precautionary statements include P301 + P312 + P330 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
properties
IUPAC Name |
4-oxocyclohexane-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c8-5-6-1-3-7(9)4-2-6/h6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWQJGMBIABGRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481722 | |
Record name | 4-oxocyclohexanecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30481722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
34916-10-4 | |
Record name | 4-oxocyclohexanecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30481722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-oxocyclohexane-1-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of studying the stereochemistry of reduced 4-oxocyclohexanecarbonitrile derivatives?
A: The stereochemistry of a molecule, in this case, the spatial arrangement of atoms around the newly formed chiral center upon reduction of the ketone, can significantly influence its biological activity. Different stereoisomers can exhibit varying interactions with biological targets, impacting their potency, selectivity, and overall efficacy. Understanding the stereochemical outcome of reactions involving this compound derivatives is crucial for developing compounds with desired pharmacological properties. The research paper "Substituted Phenylcycloalkanone類の還元-4-1-置換Phenyl-4-oxocyclohexanecarbonitrile類の還元成績体の立体化学" [] likely explores this aspect by examining the stereochemistry of the reduction products of various substituted phenylcyclohexanecarbonitriles.
Q2: How do soluble iridium catalysts contribute to the reduction of this compound derivatives?
A: Soluble iridium catalysts have emerged as powerful tools in organic synthesis, offering high activity and selectivity for various transformations, including the reduction of ketones. The paper "Substituted Phenylcycloalkanone類の還元-7-1-(m-Methoxyphenyl)-4-oxocyclohexanecarbonitrileの可溶性イリジウム触媒による還元-2-" [] likely focuses on the use of these catalysts for the reduction of 1-(m-Methoxyphenyl)-4-oxocyclohexanecarbonitrile. These catalysts can facilitate the addition of hydrogen to the carbonyl group in this compound, leading to the formation of the corresponding alcohol. The study might explore the influence of reaction conditions and catalyst structure on the efficiency and stereoselectivity of this reduction process.
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